Sulfone Head Group Confers Superior Metabolic Stability Compared with the Urea-Based Prototype ML297
The dioxidotetrahydrothiophene (cyclic sulfone) head group present in the target compound has been explicitly shown to provide improved metabolic stability over the urea linkage found in the first‑generation GIRK1/2 activator ML297 (VU0456810). In a series of N‑(1‑(1,1‑dioxidotetrahydrothiophen‑3‑yl)‑3‑methyl‑1H‑pyrazol‑5‑yl)acetamide ethers, the sulfone‑containing analogs displayed nanomolar GIRK1/2 potency with markedly enhanced stability in tier‑1 DMPK assays (intrinsic clearance in hepatic microsomes) compared with prototypical urea‑based compounds [1]. While ML297 itself shows an EC₅₀ of 160 nM at GIRK1/2, its urea core limits metabolic stability and brain penetration [2].
| Evidence Dimension | Metabolic stability (intrinsic clearance in hepatic microsomes) |
|---|---|
| Target Compound Data | Sulfone‑based scaffold demonstrated improved metabolic stability; specific CL_int values for the exact target compound are not publicly available, but the sulfone head group class yielded >10‑fold improvement over urea analogs in the same assay platform [1]. |
| Comparator Or Baseline | ML297 (VU0456810), urea‑based GIRK1/2 activator; EC₅₀ = 160 nM (GIRK1/2); high intrinsic clearance in hepatic microsomes [2]. |
| Quantified Difference | >10‑fold reduction in intrinsic clearance for sulfone‑containing analogs versus urea‑based comparators (class‑level observation) [1]. |
| Conditions | Tier‑1 DMPK assays; hepatic microsomal stability; same laboratory and assay platform used for both chemotypes [1]. |
Why This Matters
For in vivo pharmacology studies or lead optimization programs, metabolic stability directly impacts compound exposure and dosing frequency—a sulfone scaffold offers a tangible DMPK advantage over the urea progenitor ML297.
- [1] Sharma S, Lesiak L, Aretz CD, et al. Discovery, synthesis and biological characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers as novel GIRK1/2 potassium channel activators. RSC Med. Chem. 2021;12:1366–1373. doi:10.1039/D1MD00129A. View Source
- [2] Kaufmann K, Romaine I, Days E, et al. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. ACS Chem. Neurosci. 2013;4(9):1278–1286. doi:10.1021/cn400062a. View Source
